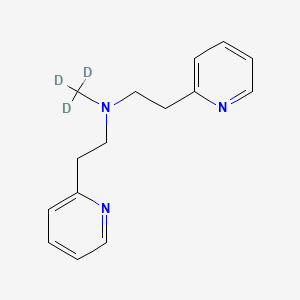

N-Methyl-N,N-bis(2-pyridylethyl)amine-d3

Description

Historical Development of Polydentate Pyridyl Amine Ligands in Metal Complexation

The field of coordination chemistry has long relied on polydentate ligands—molecules capable of binding to a central metal ion through multiple donor atoms. libretexts.orglibretexts.org This class of ligands, often called chelating agents, forms more stable metal complexes compared to their monodentate counterparts due to the chelate effect. libretexts.org Among these, ligands incorporating pyridine (B92270) rings have been a cornerstone of research for decades.

The development of polydentate ligands containing pyridyl and amine functionalities, such as bis(2-pyridylmethyl)amine and tris(2-pyridylmethyl)amine (B178826) (TPA), marked a significant advancement. acs.orgacs.org These ligands offered a combination of a tertiary amine donor and two or three pyridyl nitrogen donors, providing a versatile coordination environment for transition metal ions. acs.orgnih.gov Researchers have synthesized and characterized a vast number of their complexes, exploring their structural, spectral, magnetic, and reactive properties. researchgate.netscholaris.ca This foundational work has led to the design of more complex ligands with tailored electronic and steric properties for specific applications, including the development of biomimetic models for metalloenzymes and catalysts for organic reactions. researchgate.netnih.gov

Structural Characteristics and Ligand Design Principles of N-Methyl-N,N-bis(2-pyridylethyl)amine

N-Methyl-N,N-bis(2-pyridylethyl)amine is a tripodal, tetradentate ligand. This means it can bind to a metal center using four donor atoms: the central tertiary amine nitrogen and the nitrogen atoms of the two pyridine rings, plus an additional donor site depending on the coordination environment. nih.govchemicalbook.com The two ethyl arms connecting the central amine to the pyridine rings provide flexibility, allowing the ligand to wrap around a metal ion to form a stable, pseudo-octahedral coordination geometry.

The design of this ligand is rooted in established principles of coordination chemistry. The combination of a "soft" tertiary amine donor and two aromatic pyridine donors makes it an effective chelator for a variety of transition metal ions. The non-deuterated form, N-Methyl-N,N-bis(2-pyridylethyl)amine, is used as a reagent in the synthesis of polymeric copper complexes. chemicalbook.com The structure of the ligand can be systematically modified to fine-tune the properties of the resulting metal complex. For instance, altering the length of the ethyl arms or substituting the pyridine rings can change the steric hindrance and electronic environment around the metal center, thereby influencing its reactivity and spectroscopic signature. nih.gov

Rationale and Significance of Deuterium (B1214612) Isotopic Labeling in Chemical Research

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D). synmr.in Deuterium is a stable, non-radioactive isotope of hydrogen that contains a proton and a neutron, making it about twice as heavy as hydrogen. clearsynth.com This mass difference is the primary source of the utility of deuterium labeling in research, as it can induce a kinetic isotope effect (KIE)—a change in the rate of a chemical reaction upon isotopic substitution. chem-station.comacs.org While chemically similar to their hydrogen-containing counterparts, deuterated compounds can exhibit different physical properties, which are exploited in various analytical techniques. clearsynth.commusechem.com This powerful technique provides invaluable insights into reaction mechanisms, molecular structures, and the behavior of complex systems. synmr.insymeres.com

The specific placement of deuterium on the N-methyl group of N-Methyl-N,N-bis(2-pyridylethyl)amine-d3 is a deliberate design choice for mechanistic studies. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. musechem.com Consequently, breaking a C-D bond requires more energy than breaking a C-H bond.

This difference is critical when the N-methyl group is involved in a reaction's rate-determining step. For example, if a reaction involves the cleavage of a C-H bond on the methyl group, the deuterated version of the molecule will react more slowly. By comparing the reaction rates of the deuterated and non-deuterated ligands, researchers can quantify the kinetic isotope effect and confirm whether this bond is indeed broken during the key step of the mechanism. acs.orgacs.org This approach is a classic and powerful method for unraveling complex reaction pathways. acs.orgthalesnano.com Even if the methyl group is not directly involved in bond-breaking, the deuterium label can serve as a tracer to follow the fate of the ligand or its fragments in a reaction using techniques like mass spectrometry. thalesnano.com

The use of deuterated compounds like this compound offers significant advantages in various spectroscopic methods. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals from the methyl protons would appear in a specific region of the spectrum. By replacing these protons with deuterium, which is NMR-active but resonates at a very different frequency, the corresponding signal disappears from the ¹H NMR spectrum. thalesnano.comwikipedia.org This simplifies complex spectra, helps in signal assignment, and allows for the study of other protons in the molecule without interference. Deuterium NMR itself can also provide information about molecular dynamics and order. wikipedia.org

Mass Spectrometry (MS): Deuterated compounds are widely used as internal standards in quantitative MS analysis. acs.orgthalesnano.com Since this compound has a higher mass than its non-deuterated counterpart, it can be distinguished in a mass spectrum. acs.org By adding a known amount of the deuterated standard to a sample, the quantity of the non-deuterated analyte can be determined with high accuracy, as the two compounds behave almost identically during sample preparation and ionization. acs.org

Vibrational Spectroscopy (Infrared and Raman): The vibrational frequency of a chemical bond depends on the masses of the atoms involved. The C-D bond has a lower stretching frequency than the C-H bond. This shift in the vibrational spectrum can be used to identify specific bonds and study their interactions within the molecule and with the metal center. nih.gov

The following table summarizes the key advantages of using deuterated probes in these techniques:

Table 1: Spectroscopic Advantages of Deuteration

| Spectroscopic Technique | Advantage of Using Deuterated Probes |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Simplifies ¹H NMR spectra by removing signals, aids in peak assignment, enables studies of molecular dynamics via ²H NMR. thalesnano.comwikipedia.org |

| Mass Spectrometry (MS) | Serves as an excellent internal standard for precise quantification due to its mass difference and similar chemical behavior. acs.orgthalesnano.com |

| Vibrational Spectroscopy (IR/Raman) | Shifts vibrational frequencies, allowing for the unambiguous assignment of specific bonds and the study of intermolecular interactions. nih.gov |

Scope and Objectives of Research on this compound and its Complexes

Research involving this compound and its metal complexes is typically focused on fundamental aspects of coordination chemistry and reaction mechanisms. The primary objectives often include:

Synthesis and Characterization: The synthesis of novel metal complexes using this deuterated ligand and their thorough characterization using techniques like X-ray crystallography, NMR, and mass spectrometry. pharmaffiliates.com

Mechanistic Probes: Using the deuterium label as a probe to elucidate the mechanisms of reactions involving the metal complexes, such as ligand exchange, redox processes, or catalytic cycles. acs.org

Spectroscopic Benchmarking: Employing the deuterated compound as a reference or standard in advanced spectroscopic studies to improve the accuracy and interpretation of data for related non-deuterated systems. acs.org

Biomimetic Modeling: Creating and studying metal complexes that mimic the active sites of metalloenzymes. The deuterated ligand can help in understanding the subtle interactions and reaction steps within these biological models.

The labeled analogue is specifically noted as a reagent in the preparation of copper pyridylmethylethylenediamine dicyanamido polymeric complexes. pharmaffiliates.com This suggests that a key research direction is to understand the structure, bonding, and properties of these specific polymeric materials, with the deuterium label providing a means to investigate their formation and characteristics in greater detail.

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)-N-(trideuteriomethyl)ethanamine | nih.govlgcstandards.com |

| CAS Number | 244094-71-1 | nih.govpharmaffiliates.com |

| Molecular Formula | C₁₅H₁₆D₃N₃ | pharmaffiliates.com |

| Molecular Weight | 244.35 g/mol | nih.govpharmaffiliates.com |

| Monoisotopic Mass | 244.176727857 Da | nih.gov |

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation / Synonym | Chemical Family |

|---|---|---|

| This compound | - | Deuterated Polydentate Ligand |

| N-Methyl-N,N-bis(2-pyridylethyl)amine | - | Polydentate Ligand |

| bis(2-pyridylmethyl)amine | BPA | Polydentate Ligand |

| tris(2-pyridylmethyl)amine | TPA | Polydentate Ligand |

Properties

IUPAC Name |

2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)-N-(trideuteriomethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-18(12-8-14-6-2-4-10-16-14)13-9-15-7-3-5-11-17-15/h2-7,10-11H,8-9,12-13H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHKIDBZBKQYMR-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=N1)CCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CC=CC=N1)CCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858022 | |

| Record name | N-(~2~H_3_)Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244094-71-1 | |

| Record name | 2-Pyridineethanamine, N-(methyl-d3)-N-[2-(2-pyridinyl)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244094-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(~2~H_3_)Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Labeling Methodologies for N Methyl N,n Bis 2 Pyridylethyl Amine D3

Established Synthetic Pathways for the Unlabeled N-Methyl-N,N-bis(2-pyridylethyl)amine Ligand

The synthesis of the unlabeled parent compound, N-Methyl-N,N-bis(2-pyridylethyl)amine (CAS No. 5452-87-9), is a crucial first step in understanding the preparation of its deuterated analogue. lgcstandards.comchemicalbook.comnih.gov This tertiary amine features a central methylamino group linked to two 2-pyridylethyl arms.

Precursor Synthesis and Functionalization Strategies

One established pathway involves the reaction of 2-vinylpyridine with methylamine. chemicalbook.com In this approach, a Michael addition reaction occurs where the methylamine adds across the double bond of two 2-vinylpyridine molecules. Another documented synthesis utilizes betahistine as a precursor. chemicalbook.com Betahistine, which already contains the N-methyl-N-(2-pyridylethyl) fragment, is reacted with a second molecule of 2-vinylpyridine to complete the symmetric ligand structure.

| Precursor 1 | Precursor 2 | Reaction Type |

| Methylamine | 2-Vinylpyridine | Double Michael Addition |

| Betahistine | 2-Vinylpyridine | Michael Addition |

Optimisation of Reaction Conditions for Ligand Preparation

The efficiency of the ligand synthesis is highly dependent on the optimization of reaction conditions. A specific procedure has been reported for the synthesis starting from betahistine. chemicalbook.com In this method, betahistine (or its dihydrochloride salt) is reacted with 2-vinylpyridine in toluene. chemicalbook.com The reaction is catalyzed by ammonium chloride and requires elevated temperatures. chemicalbook.com

The mixture is heated in an oil bath at 85-86 °C for an extended period, typically around 60 hours, to ensure the reaction goes to completion. chemicalbook.com Following the reaction, the crude product is purified. This optimization of solvent, catalyst, temperature, and reaction time is essential to achieve a good yield, which has been reported to be around 65% for this specific method. chemicalbook.com

Targeted Deuteration Strategies for N-Methyl-N,N-bis(2-pyridylethyl)amine-d3

The synthesis of this compound (CAS No. 244094-71-1) involves the site-specific introduction of three deuterium (B1214612) atoms onto the N-methyl group. lgcstandards.com This is typically achieved by modifying the synthesis of the unlabeled compound to incorporate a deuterated reagent.

Deuterated Reagents and Reaction Conditions for Site-Specific Labeling (e.g., N-methyl-d3)

The most direct strategy for preparing the title compound is to adapt the synthesis of the unlabeled ligand by substituting a key precursor with its deuterated version. Following the pathway that utilizes methylamine and 2-vinylpyridine, one can employ methyl-d3-amine (CD3NH2) in place of standard methylamine. chemicalbook.comsigmaaldrich.comclearsynth.com

Methyl-d3-amine is a commercially available reagent with high isotopic purity, often exceeding 98-99 atom % D. sigmaaldrich.comcdnisotopes.com The reaction would proceed via the same double Michael addition mechanism, with the deuterated methyl group remaining intact, thus directly incorporating the deuterium label at the desired N-methyl position.

Reaction Scheme: 2-(CH2=CH)C5H4N + CD3NH2 → CD3N(CH2CH2C5H4N)2

Alternative methods for deuterium labeling of amines exist, such as reductive amination using deuterated reducing agents or H-D exchange reactions, but the use of a deuterated building block like methyl-d3-amine offers a more straightforward and highly selective approach for this specific target molecule. researchgate.netmdpi.comresearchgate.net

| Deuterated Reagent | Isotopic Purity | Role in Synthesis |

| Methyl-d3-amine (CD3NH2) | >98% atom % D | Provides the deuterated N-methyl-d3 group |

| Deuterium Oxide (D2O) | High | Can be used as a deuterium source in some H-D exchange methods nih.gov |

| Deuterated Reducing Agents (e.g., LiAlD4) | High | Can be used in reductive amination routes epj-conferences.org |

Purification and Isolation Techniques for Deuterated Ligands

The purification and isolation of this compound from the reaction mixture are critical for obtaining a high-purity product. The techniques employed are analogous to those used for the unlabeled compound. Flash column chromatography is an effective method. chemicalbook.com

A typical procedure involves dissolving the crude reaction mixture and loading it onto a silica gel column. The product is then eluted using a solvent system such as a mixture of methylene chloride and methanol. chemicalbook.com The fractions containing the desired product are collected, and the solvent is removed under reduced pressure to yield the purified deuterated ligand as an oil. chemicalbook.com Standard extraction techniques using an appropriate solvent followed by drying and evaporation can also be employed to isolate the product. nih.gov

Assessment of Isotopic Purity and Enrichment

Verifying the isotopic purity and the degree of deuterium enrichment is a final, crucial step. This assessment confirms the success of the labeling strategy and ensures the compound is suitable for its intended use, for instance, as a mass spectrometry standard.

The primary analytical techniques for this assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). epj-conferences.org

Quantitative Mass Spectrometry for Deuterium Content Analysis

Quantitative analysis of this compound is critical to ascertain the isotopic enrichment and purity of the synthesized compound. High-resolution mass spectrometry (HRMS) is a primary technique for this purpose.

Upon analysis, the mass spectrum of the deuterated compound is expected to show a molecular ion peak that is 3 mass units higher than the non-deuterated analogue due to the presence of three deuterium atoms in the N-methyl group. The comparison of the relative intensities of the isotopic peaks allows for the calculation of the deuterium incorporation percentage.

Key Research Findings:

Isotopic Enrichment: Mass spectrometry is employed to determine the percentage of the d3-labeled compound relative to any remaining d0 (non-deuterated) and partially deuterated (d1, d2) species. This is achieved by comparing the peak areas of the corresponding molecular ions in the mass spectrum.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to confirm the location of the deuterium label. The fragmentation pattern of the deuterated compound is compared to that of the non-deuterated standard. Fragments containing the N-methyl-d3 group will exhibit a mass shift of +3 Da, confirming the site of isotopic labeling. For instance, a characteristic fragment resulting from the loss of a pyridylethyl group would still retain the deuterated methyl group, and its mass would be shifted accordingly.

Table 1: Expected Mass Spectrometric Data

| Compound | Molecular Formula | Exact Mass (monoisotopic) | Expected [M+H]⁺ |

| N-Methyl-N,N-bis(2-pyridylethyl)amine | C₁₅H₁₉N₃ | 241.1579 | 242.1652 |

| This compound | C₁₅H₁₆D₃N₃ | 244.1767 | 245.1840 |

This is an interactive table. Click on the headers to sort the data.

Deuterium Nuclear Magnetic Resonance Spectroscopy for Isotopic Site Confirmation

Deuterium Nuclear Magnetic Resonance (²H NMR or D-NMR) spectroscopy is a powerful tool for the unambiguous confirmation of the site of deuterium incorporation. Unlike proton NMR (¹H NMR), which would show a diminished signal for the N-methyl group in the deuterated compound, ²H NMR directly observes the deuterium nuclei.

Key Research Findings:

Signal Confirmation: A single resonance is expected in the ²H NMR spectrum of this compound, corresponding to the deuterium atoms on the N-methyl group. The chemical shift of this signal will be very similar to the chemical shift of the N-methyl protons in the ¹H NMR spectrum of the non-deuterated compound.

Absence of Other Signals: The absence of other signals in the ²H NMR spectrum confirms that deuteration has occurred specifically at the intended N-methyl position and not elsewhere in the molecule through unintended hydrogen-deuterium exchange reactions.

Quantitative Analysis: While integration in ²H NMR can be less straightforward than in ¹H NMR, with appropriate experimental parameters and a suitable internal standard, it can provide a quantitative measure of the deuterium content at a specific site.

Table 2: Expected NMR Data

| Nucleus | Compound | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | N-Methyl-N,N-bis(2-pyridylethyl)amine | ~2.2-2.4 | Singlet |

| ¹H | This compound | Signal significantly reduced or absent | - |

| ²H | This compound | ~2.2-2.4 | Singlet |

This is an interactive table. The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Coordination Chemistry of N Methyl N,n Bis 2 Pyridylethyl Amine D3 Metal Complexes

Complexation Methodologies and Stoichiometry Determination

The formation and characterization of metal complexes with ligands like N-Methyl-N,N-bis(2-pyridylethyl)amine-d3 involve well-established principles of coordination chemistry, focusing on the synthetic conditions that dictate the final product's stoichiometry and structure.

The synthesis of transition metal complexes with N-alkyl-N,N-bis(2-pyridylalkyl)amine ligands is typically straightforward. The most common method involves the direct reaction of the ligand with a suitable metal salt in a 1:1 or 2:1 molar ratio in a polar solvent such as methanol, ethanol, or acetonitrile. nih.govrsc.orgpsu.edu For instance, reacting a Tc(I) nitrosyl precursor, [Tc(NO)Cl₂(HOMe)(PPh₃)₂], with a tridentate ligand like N-ethyl-bis(2-picolyl)amine yields a cationic complex. psu.edu Similarly, reacting ligands based on bis(2-picolyl)amine with salts like Zn(NO₃)₂, Co(NO₃)₂, or Ni(NO₃)₂ can produce complexes with either ML or ML₂ stoichiometry, depending on the reaction conditions and the nature of the ligand and metal. rsc.org

The choice of the metal precursor can be critical. For example, in technetium chemistry, the Tc(I) complex [Tc(NO)Cl₂(HOMe)(PPh₃)₂] is often preferred over the Tc(II) complex (Bu₄N)[TcNOCl₄] because it is more selective and leads to more stable products in solution with higher yields. nih.govpsu.edu The isolation of the final product often involves crystallization, which can be induced by slow evaporation of the solvent or by layering the solution with a less polar solvent like diethyl ether. nih.gov

The identity of the metal ion and its oxidation state are paramount in determining the structure, stability, and reactivity of the resulting complex. Ligands of the bis(2-pyridylalkyl)amine family form complexes with a wide range of transition metals, including cobalt, nickel, copper, zinc, iron, manganese, and cadmium. nih.govacs.orgrsc.orgrsc.orgresearchgate.net

The metal ion's size and preferred coordination number influence the geometry. For example, with tris(2-pyridylmethyl)amine (B178826) (TPA) type ligands, smaller ions may favor octahedral geometries, while larger ions can lead to different coordination environments. acs.org The oxidation state of the metal also plays a crucial role. Studies on cobalt complexes with bis-tridentate chelating ligands show that the reaction with O₂ can lead to different outcomes based on subtle ligand structure modifications. rsc.org For a complex with an unsymmetrical ligand, ligand oxidation occurs, whereas a similar complex with a symmetrical ligand undergoes metal oxidation from Co(II) to Co(III). rsc.org

Furthermore, the reactivity of the metal center dictates the stability of the complex. In the case of cobalt(II) complexes with (2-pyridylmethyl)amine-based ligands, exposure to dioxygen can trigger oxidative C–N bond cleavage of the supporting ligand, a reaction influenced by the presence of co-ligands like carboxylates. rsc.org The electronic properties of the metal ion also affect the spectroscopic characteristics of the complex. capes.gov.br

Ligand Binding Modes and Coordination Geometries

This compound is a classic tripodal ligand designed to act as a tridentate chelator, binding to a metal center through its three nitrogen atoms: the central tertiary amine and the two pyridine (B92270) nitrogens.

In the vast majority of its complexes, the N,N-bis(2-pyridylalkyl)amine scaffold coordinates in a tridentate fashion. When forming a 1:1 complex (ML), particularly with a metal ion that favors five-coordination, a trigonal bipyramidal geometry is often observed. capes.gov.brresearchgate.netscilit.com For example, the dichloroferrous complex with N-methyl-bis(2-bromo 6-pyridylmethyl)amine adopts a trigonal bipyramidal geometry where the ligand is tridentate. capes.gov.brresearchgate.net

When two ligand molecules coordinate to a single metal center to form a 2:1 complex (ML₂), an octahedral geometry is typically achieved. researchgate.nettandfonline.com This arrangement can result in several stereoisomers. The three donor atoms of each ligand can occupy one face of the octahedron (facial or fac isomer) or a meridian (meridional or mer isomer). nih.gov For facial isomers, further stereoisomerism exists, with cis-facial and trans-facial arrangements being possible. rsc.orgtandfonline.com Studies on bis[N-alkyl-N,N-di(2-pyridylmethyl)amine]zinc(II) complexes have shown that the cis-facial stereoisomer is often exclusively observed in both solid-state and solution. tandfonline.com In other systems, such as [Mn(bpa)₂]²⁺, two different facial isomers have been found to co-crystallize in the same unit cell. researchgate.net

| Metal Complex Example | Stoichiometry (M:L) | Coordination Geometry | Stereochemistry | Reference(s) |

| Zn(N-alkyl-DPA)₂₂ | 1:2 | Octahedral | cis-facial | tandfonline.com |

| [Fe(Br₂TPA)Cl₂] | 1:1 | Trigonal Bipyramidal | N/A | scilit.com |

| Mn(bpa)₂₂ | 1:2 | Octahedral | fac (Cᵢ and C₂ isomers) | researchgate.net |

| [Co(Bn-CDPy3)Cl]Cl₂ | 1:1 | Distorted Octahedral | mer | nih.gov |

| [Tc(NO)Cl(py-N(Et)-py)(PPh₃)]Cl | 1:1 | Distorted Octahedral | N/A | nih.govpsu.edu |

This table presents data for structurally related ligands, as specific data for the deuterated title compound is not available. DPA = di(2-pyridylmethyl)amine; TPA = tris(2-pyridylmethyl)amine; bpa = bis(2-pyridylmethyl)amine.

Specific experimental studies on the coordination chemistry of this compound are not widely reported; however, the theoretical impact of deuterating the N-methyl group can be considered. The primary effect of replacing hydrogen with deuterium (B1214612) is the increase in mass (D is twice the mass of H). This change primarily manifests in the vibrational modes of the molecule.

The C-D bond has a lower zero-point energy and a reduced vibrational stretching frequency compared to the C-H bond, making it stronger and less easily broken. nih.gov While this kinetic isotope effect is most significant in reactions involving bond cleavage, it can have subtle secondary effects on molecular structure and non-covalent interactions. Deuteration can lead to a slight shortening of the N-D bond compared to the N-H bond, which in turn can modestly alter electrostatic interactions. nih.gov

Stability and Reactivity of this compound Complexes in Solution

The stability and reactivity of metal complexes derived from N-alkyl-N,N-bis(2-pyridylalkyl)amines in solution are critical to their application. These complexes are often stable enough to be characterized by techniques like NMR spectroscopy, which can confirm the stereochemistry in solution. nih.govtandfonline.com For instance, NMR studies of zinc(II) complexes with N-alkylated dipicolylamine ligands confirmed that the cis-facial stereoisomer observed in the solid state is retained in solution. tandfonline.com

The reactivity is highly dependent on the metal center. As mentioned, cobalt(II) complexes can react with molecular oxygen. rsc.orgrsc.org Depending on the exact ligand structure, this can lead to the oxidation of the metal to Co(III) or to the oxidative dehydrogenation of the ligand itself to form an imine. rsc.org The stability of the resulting oxidized complex can vary; in some cases, the amine-to-imine conversion is reversible. rsc.org

The choice of precursor can also impact the stability of the final product. Reactions with certain precursors, like the Tc(II) nitrosyl complex (Bu₄N)[TcNOCl₄], can be complicated by redox instability and the formation of multiple products, whereas more stable Tc(I) precursors yield cleaner reactions and more stable complexes in solution. nih.govpsu.edu The steric and electronic properties of substituents on the pyridine rings or the alkyl group can also be tuned to modulate the stability and redox potential of the metal complexes. researchgate.net

Thermodynamic Stability Constants and Chelate Effects

The thermodynamic stability of a metal complex refers to the extent to which the complex will form at equilibrium. This is quantitatively expressed by the stability constant (K) or its logarithm (log K). A higher log K value indicates a more stable complex. For a polydentate ligand like this compound, which can bind to a metal ion through multiple donor atoms—in this case, the tertiary amine nitrogen and the two pyridine nitrogens—the resulting complexes are significantly more stable than those formed with an equivalent number of comparable monodentate ligands. This enhanced stability is known as the chelate effect. libretexts.orglibretexts.org

The chelate effect is primarily an entropy-driven phenomenon. libretexts.org The formation of a chelate complex from a solvated metal ion and a chelating ligand results in the displacement of a larger number of solvent molecules (which are monodentate ligands) than the number of chelating ligand molecules that bind. This leads to an increase in the number of free particles in the system, resulting in a positive change in entropy (ΔS), which in turn contributes to a more negative Gibbs free energy change (ΔG) and a larger stability constant. libretexts.org

This compound acts as a tripodal, tridentate ligand, forming two five-membered chelate rings upon coordination to a metal center. The formation of these strain-free five-membered rings is a key contributor to the high stability of the resulting metal complexes. libretexts.org The stability of complexes formed with this ligand would be expected to follow trends based on the nature of the metal ion, such as the Irving-Williams series for divalent first-row transition metals (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)).

Illustrative Stability Constants (log K) for Metal Complexes of N-Methyl-N,N-bis(2-pyridylethyl)amine

| Metal Ion | log K₁ |

| Cu(II) | ~12-14 |

| Ni(II) | ~10-12 |

| Zn(II) | ~8-10 |

| Co(II) | ~8-9 |

| Fe(II) | ~7-8 |

Note: These values are hypothetical and based on typical values for similar tripodal amine-pyridine ligands. Actual experimental values may vary depending on specific conditions such as solvent, temperature, and ionic strength.

Ligand Exchange Dynamics and Kinetics

Ligand exchange kinetics deals with the rates and mechanisms of the substitution of one ligand in a coordination complex with another. The mechanisms of ligand exchange reactions are typically classified as associative (A), dissociative (D), or interchange (I). semanticscholar.org The specific pathway depends on several factors, including the nature of the metal ion, the steric and electronic properties of the ligands, and the reaction conditions. For many octahedral complexes, dissociative pathways are common, where the rate-determining step is the breaking of a metal-ligand bond. semanticscholar.org

The deuteration of the N-methyl group in this compound could potentially influence the kinetics of ligand exchange through a secondary kinetic isotope effect (KIE). wikipedia.orgprinceton.edu A KIE is the change in the reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.org While primary KIEs are observed when a bond to the isotopic atom is broken in the rate-determining step, secondary KIEs arise from isotopic substitution at a position not directly involved in bond-breaking or formation. princeton.edu

In the case of this compound, the C-D bonds are stronger and have a lower zero-point energy than the corresponding C-H bonds in the non-deuterated analogue. This difference can affect the vibrational modes of the molecule, which may in turn influence the stability of the transition state of the ligand exchange reaction. The magnitude and direction (kH/kD > 1 or < 1) of the secondary KIE would depend on the specific mechanism of the exchange reaction. For example, if the transition state involves a change in hybridization or steric environment around the N-methyl group, a small KIE might be observed. However, as the isotopic substitution is not at a primary coordination site, the effect is expected to be small.

Detailed kinetic studies, often employing techniques like stopped-flow spectrophotometry or nuclear magnetic resonance (NMR) spectroscopy, would be necessary to elucidate the precise mechanisms and quantify the rate constants for ligand exchange reactions involving complexes of this compound. nih.gov

Illustrative Kinetic Parameters for Ligand Exchange

| Reaction | Mechanism | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) |

| [M(L-d3)(solv)₃]²⁺ + L' -> [M(L-d3)(L')(solv)₂]²⁺ + solv | Interchange (Iₐ or Iₔ) | Varies with M, L' | ~1.0 - 1.1 |

| [M(L-d3)(solv)₃]²⁺ -> [M(solv)₆]²⁺ + L-d3 | Dissociation | Varies with M | ~0.9 - 1.0 |

Note: L-d3 = this compound; L' = incoming ligand; solv = solvent molecule. The values presented are hypothetical and for illustrative purposes only. The actual kinetic parameters would need to be determined experimentally.

Advanced Spectroscopic and Structural Investigations of N Methyl N,n Bis 2 Pyridylethyl Amine D3 and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of N-Methyl-N,N-bis(2-pyridylethyl)amine-d3, offering insights from the atomic to the molecular level. The strategic incorporation of deuterium (B1214612) allows for specific NMR experiments that complement traditional multi-nuclear approaches.

Deuterium (²H) NMR spectroscopy serves two primary functions in the study of this compound: confirmation of isotopic labeling and investigation of molecular dynamics. The presence of a signal in the ²H NMR spectrum corresponding to the methyl group confirms the successful incorporation of the deuterium label. Concurrently, the absence of the N-methyl proton signal in the ¹H NMR spectrum further verifies the high isotopic purity of the compound.

Beyond simple confirmation, ²H NMR is a powerful tool for probing the dynamics of the deuterated methyl (-CD₃) group. The quadrupolar nature of the deuterium nucleus makes its NMR signal highly sensitive to its local electronic environment and motion. By analyzing the temperature-dependent changes in the ²H NMR lineshape, one can elucidate the rate and mechanism of the methyl group's rotation. rsc.orgscbt.com

For instance, at very low temperatures, the methyl group's rotation may be slow on the NMR timescale, resulting in a broad "Pake pattern" characteristic of a rigid solid. As the temperature increases, the methyl group undergoes rapid threefold jumps about its C₃ symmetry axis. This motion averages the quadrupolar interaction, leading to a narrower, characteristic triplet lineshape in the intermediate exchange regime. rsc.orgscbt.com At higher temperatures, where the rotation is very fast, the spectrum narrows further to a Pake pattern of reduced breadth. rsc.orgscbt.com Quantitative analysis of these lineshapes and spin-lattice relaxation rates can provide the activation energy for methyl group rotation, offering insight into the steric and electronic environment surrounding the tertiary amine. rsc.org

Multi-nuclear NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N nuclei, provides a comprehensive picture of the ligand's structure and behavior in solution, both in its free form and when complexed to a metal ion.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. The chemical shifts of the protons and carbons in the pyridine (B92270) rings and the ethyl chains are sensitive to the electronic environment. Upon coordination to a metal center, a general downfield shift of the signals, particularly for the nuclei closer to the coordination site, is expected. researchgate.net This is due to the withdrawal of electron density from the ligand by the cationic metal ion. For example, the protons on the pyridine ring adjacent to the nitrogen (α-protons) and the carbons of the ethyl bridge would show significant deshielding.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for N-Methyl-N,N-bis(2-pyridylethyl)amine Note: These are estimated values for the non-deuterated analog in CDCl₃. Actual experimental values may vary.

| Atom Assignment | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| N-C H₃ | ~2.3 | ~42 |

| N-C H₂-CH₂-Py | ~2.8 | ~55 |

| N-CH₂-C H₂-Py | ~3.0 | ~36 |

| Pyridine CH (α to N) | ~8.5 | ~149 |

| Pyridine CH (β to N) | ~7.1 | ~123 |

| Pyridine CH (γ to N) | ~7.6 | ~136 |

| Pyridine CH (δ to N) | ~7.2 | ~121 |

| Pyridine C (α to N) | N/A | ~159 |

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly informative for studying the coordination of the ligand to metal ions, as the nitrogen atoms are the primary donor sites. The chemical shifts of the pyridyl nitrogen atoms are highly sensitive to their coordination state. A large change in the ¹⁵N chemical shift is typically observed upon complexation, providing direct evidence of the nitrogen-metal bond formation. This technique can be used to distinguish between coordinated and uncoordinated pyridine rings and to study ligand exchange dynamics in solution.

Solid-state NMR (ssNMR), particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), provides structural information that is complementary to that obtained from single-crystal X-ray diffraction. It is especially valuable for characterizing crystalline powders, amorphous materials, or insoluble coordination polymers where single crystals cannot be grown.

¹³C CP/MAS NMR can resolve crystallographically inequivalent molecules within the unit cell, which would appear as a single set of peaks in solution-state NMR. The number of distinct resonances for a given carbon atom is indicative of the number of magnetically inequivalent sites in the crystal lattice.

¹⁵N CP/MAS NMR is a powerful probe for the coordination environment in the solid state. The ¹⁵N chemical shifts are sensitive to the local structure and bonding. For instance, this technique can clearly distinguish between a pyridyl nitrogen that is directly coordinated to a metal center and one that is non-coordinating or merely involved in hydrogen bonding within the crystal lattice. In complexes with paramagnetic metals, the paramagnetic effects can lead to large shifts and broadening of the NMR signals, providing information about the spin state and magnetic properties of the metal center.

X-ray Crystallography for Precise Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules and their arrangement in the solid state. For complexes of this compound, this technique provides unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

X-ray crystallography allows for the precise determination of the coordination geometry around the metal center. Tridentate ligands like N-Methyl-N,N-bis(2-pyridylethyl)amine typically coordinate in a facial (fac) or meridional (mer) fashion. The analysis of the crystal structure reveals which isomer is present in the solid state.

Furthermore, it provides exact measurements of the bond lengths between the metal ion and the three donor nitrogen atoms of the ligand (one tertiary amine and two pyridyl nitrogens), as well as to any other co-ligands (e.g., halides, water, acetonitrile). These bond lengths are indicative of the strength of the coordination interactions. For example, in a complex of the analogous ligand bis[(2-pyridyl)methyl]amine (BMPA) with mercury(II), the Hg−N(amine) and Hg−N(pyridyl) bond lengths were precisely determined, revealing details of the coordination sphere. nih.gov

Table 2: Representative Metal-Ligand Bond Lengths from an X-ray Crystal Structure of a Complex with an Analogous Ligand, Hg(BMPA)₂₂ Data from a distorted trigonal prismatic Mercury(II) complex with bis[(2-pyridyl)methyl]amine (BMPA), a structurally similar ligand. nih.gov

| Bond Type | Bond Length (Å) |

| Hg - N(amine) | 2.404(4) |

| Hg - N(amine) | 2.350(4) |

| Hg - N(pyridyl) | 2.352(4) - 2.557(5) |

Beyond the individual molecule, X-ray crystallography reveals how the complex units are packed in the crystal lattice. This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, π–π stacking between pyridine rings, and van der Waals forces. For instance, C—H···Cl or C—H···O hydrogen bonds involving the ligand's alkyl protons and counter-anions or solvent molecules can link molecules into one-, two-, or three-dimensional networks. The analysis of π–π stacking interactions includes measuring the centroid-to-centroid distances and slip angles between adjacent pyridine rings, which are crucial for understanding the supramolecular architecture and properties of the material.

Vibrational Spectroscopy (IR and Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural and bonding characteristics of this compound. These methods provide insights into the characteristic vibrational modes of the ligand, including the specific frequencies associated with the deuterated methyl group, and how these modes are perturbed upon coordination to a metal center.

The substitution of protons with deuterium in the methyl group of this compound leads to a significant and predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds. This isotopic labeling is a valuable technique in vibrational spectroscopy for assigning specific vibrational modes.

The stretching vibrations of the C-D bonds in the deuterated methyl group (ν(CD₃)) are expected to appear at significantly lower wavenumbers than the corresponding C-H stretches (typically around 2950-2850 cm⁻¹). Based on the reduced mass effect, the C-D stretching frequencies are anticipated to be in the range of 2200-2100 cm⁻¹. Similarly, the bending (scissoring and rocking) modes of the CD₃ group will also be shifted to lower frequencies compared to the CH₃ group.

A general guide to the expected vibrational modes for an N-methyl group and the anticipated shifts upon deuteration is provided in the table below. For saturated amines, the symmetric stretching of an N-methyl group typically appears in the 2805-2780 cm⁻¹ range researchgate.net.

| Vibrational Mode | Typical Wavenumber Range (N-CH₃) | Expected Wavenumber Range (N-CD₃) |

| Symmetric C-H/C-D Stretch | 2825-2780 cm⁻¹ | ~2100-2050 cm⁻¹ |

| Asymmetric C-H/C-D Stretch | 2970-2950 cm⁻¹ | ~2250-2200 cm⁻¹ |

| Symmetric C-H/C-D Bend | 1460-1440 cm⁻¹ | ~1050-1030 cm⁻¹ |

| Asymmetric C-H/C-D Bend | 1470-1450 cm⁻¹ | ~1060-1040 cm⁻¹ |

| C-H/C-D Rock | 1180-1130 cm⁻¹ | ~900-850 cm⁻¹ |

This table presents interactive data. Columns can be sorted by clicking on the headers.

The coordination of this compound to a metal ion induces notable changes in its vibrational spectrum, providing valuable information about the coordination mode and the strength of the metal-ligand interaction. The most significant perturbations are typically observed for the vibrational modes of the donor groups directly involved in bonding, namely the pyridine rings and the tertiary amine nitrogen.

Upon coordination, the stretching vibrations of the pyridine ring, particularly the C=C and C=N stretching modes, are expected to shift to higher frequencies scirp.orgresearchgate.net. These shifts, typically in the range of 10-30 cm⁻¹, are indicative of the coordination of the pyridine nitrogen to the metal center, which results in a change in the electron density and bond orders within the aromatic ring scirp.orgresearchgate.net. For instance, the pyridine ring stretching vibrations located around 1617 cm⁻¹ and 1473 cm⁻¹ in the free ligand would be expected to shift to higher wavenumbers in the complex researchgate.net.

The C-N stretching vibrations of the tertiary amine and the pyridylethyl arms are also sensitive to coordination. The involvement of the tertiary amine nitrogen in the coordination sphere will lead to a perturbation of the adjacent C-N bond vibrations. These shifts can be complex and may involve coupling with other vibrational modes.

A summary of expected vibrational band shifts upon metal coordination is presented below:

| Vibrational Mode | Typical Wavenumber in Free Ligand (cm⁻¹) | Expected Shift upon Coordination | Reason for Shift |

| Pyridine Ring (C=C, C=N) Stretch | 1620-1400 | Shift to higher frequency (10-30 cm⁻¹) | Coordination of pyridine nitrogen to the metal center alters the ring's electronic structure. |

| C-N (Aliphatic) Stretch | 1250-1020 | Shift in frequency and/or intensity | Direct involvement of the tertiary amine nitrogen in coordination. |

| Pyridine Ring Breathing | ~1000 | Shift to higher frequency | Stiffening of the ring structure upon coordination. |

| Pyridine C-H Bending | 900-650 | Shifts and changes in intensity | Changes in the electronic environment of the pyridine ring. |

This table presents interactive data. Columns can be sorted by clicking on the headers.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Excited State Properties

Electronic absorption (UV-Vis) and emission (fluorescence/phosphorescence) spectroscopy are instrumental in probing the electronic structure and excited-state properties of this compound and its metal complexes.

The free ligand is expected to exhibit absorption bands in the ultraviolet region, corresponding to π→π* transitions within the pyridine rings. Upon coordination to a transition metal ion, new absorption bands may appear in the visible region. These new bands are often associated with d-d transitions (for d-block metals) and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.

In the case of d-metal complexes, the incorporation of an electron-donating amine group can induce a significant bathochromic (red) shift and hyperchromic (increased intensity) effect on the absorption bands compared to unsubstituted analogues cardiff.ac.uk. For instance, zinc(II) complexes with amine-modified terpyridine ligands show longest-wavelength absorptions, primarily from intraligand charge transfer (ILCT) transitions, in the range of 325–458 nm cardiff.ac.uk.

The emission properties of the complexes are also of significant interest. While the free ligand may exhibit some fluorescence, coordination to a metal ion can either quench this emission or lead to new emissive states, such as phosphorescence from MLCT states. The study of emission spectra, quantum yields, and lifetimes provides critical information about the nature of the excited states and the deactivation pathways available to the molecule. For example, modulation of emission properties is observed in zinc(II) and cadmium(II) complexes with a dipicolylamine-tetrazine ligand when compared to the free ligand unige.ch.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically applicable to species with one or more unpaired electrons. Therefore, it is an invaluable tool for studying paramagnetic metal complexes of this compound, such as those containing Cu(II), Mn(II), or Co(II).

The EPR spectrum of a paramagnetic metal complex provides detailed information about the electronic environment of the metal ion, including its oxidation state, coordination geometry, and the nature of the metal-ligand bonding. The key parameters obtained from an EPR spectrum are the g-tensor and the hyperfine coupling constants (A-tensor).

For a copper(II) complex (d⁹, S=1/2) with this compound, the EPR spectrum is expected to be anisotropic, reflecting the non-cubic symmetry of the coordination environment. The g-values (g∥ and g⊥) and copper hyperfine coupling constants (A∥ and A⊥) can provide insights into the geometry of the complex (e.g., square planar, square pyramidal, or distorted octahedral) and the degree of covalency in the metal-ligand bonds. For many copper(II) complexes with nitrogen-donor ligands, g∥ > g⊥ > 2.0023, which is characteristic of a d(x²-y²) ground state in an axially elongated geometry.

The hyperfine structure can also reveal interactions with the nitrogen nuclei of the ligand, known as superhyperfine coupling. The observation of superhyperfine coupling to the nitrogen atoms of the pyridine rings and the tertiary amine would provide direct evidence of their coordination to the metal center and information about the delocalization of the unpaired electron onto the ligand.

Below is a table of representative g-values and hyperfine coupling constants for Cu(II) complexes with related N-donor ligands, which can serve as a reference for what might be expected for complexes of this compound.

| Complex | g∥ | g⊥ | A∥ (10⁻⁴ cm⁻¹) | Coordination Environment |

| Cu(di(2-picolyl)amine)₂ | ~2.2-2.3 | ~2.05-2.08 | 150-180 | Distorted Square Pyramidal |

| [Cu(bpy)₂(H₂O)₂]²⁺ | 2.28 | 2.06 | 175 | Tetragonally Distorted Octahedral |

| [Cu(terpy)Cl₂] | 2.23 | 2.07 | 160 | Trigonal Bipyramidal |

This table presents interactive data. Columns can be sorted by clicking on the headers. Data is illustrative and based on typical values for similar complexes.

Mechanistic Studies and Catalytic Applications of N Methyl N,n Bis 2 Pyridylethyl Amine D3 Metal Complexes

Application in Kinetic Isotope Effect (KIE) Studies

The use of isotopically labeled ligands such as N-Methyl-N,N-bis(2-pyridylethyl)amine-d3 is a powerful technique in mechanistic chemistry. By comparing the reaction rates of complexes containing the deuterated ligand with their non-deuterated (protio) counterparts, chemists can determine kinetic isotope effects (KIEs), which provide valuable information about the bonding changes occurring in the transition state of a reaction.

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects

Deuterium KIEs are categorized as either primary or secondary. A primary KIE (kH/kD > 1) is observed when a bond to the isotope is broken or formed in the rate-determining step of a reaction. Since the N-CD3 bond in this compound is generally not cleaved during catalytic reactions, its primary application lies in the study of secondary KIEs.

Secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. These effects are typically smaller than primary KIEs and can be normal (kH/kD > 1), inverse (kH/kD < 1), or unity (kH/kD = 1). They are sensitive to changes in the steric environment or hybridization of the atom to which the deuterium is attached. For this compound, a secondary KIE would be observed if the N-methyl group experiences a change in its vibrational environment between the ground state and the transition state of the rate-limiting step.

Interpretation of KIEs for Rate-Determining Step Identification and Transition State Characterization

The magnitude and direction of the secondary KIE involving the N-CD3 group of the ligand can provide detailed information about the transition state structure.

Normal Secondary KIE (kH/kD > 1): A normal secondary KIE suggests a loosening of the vibrational modes of the N-methyl group in the transition state compared to the ground state. This could occur if there is increased steric crowding around the N-methyl group in the transition state, forcing the C-H(D) bonds to stretch and bend more freely.

Inverse Secondary KIE (kH/kD < 1): An inverse secondary KIE indicates a more sterically constrained environment for the N-methyl group in the transition state. This would lead to a tightening of the C-H(D) vibrational modes and a lower reaction rate for the deuterated complex.

Unity KIE (kH/kD ≈ 1): A KIE close to unity would imply that the environment of the N-methyl group does not significantly change between the ground state and the rate-determining transition state.

By employing this compound in kinetic studies, researchers can probe the involvement of the ligand's N-methyl group in the catalytic cycle. For instance, a significant secondary KIE could suggest a close interaction of the N-methyl group with the substrate or other ligands in the transition state, thereby helping to distinguish between different proposed mechanisms.

Catalytic Transformations Mediated by this compound Complexes

Metal complexes of N-Methyl-N,N-bis(2-pyridylethyl)amine are versatile catalysts for a range of organic transformations. The use of the deuterated ligand, this compound, is instrumental in elucidating the mechanisms of these reactions.

Oxidation and Reduction Catalysis

Complexes of iron and copper with ligands based on the bis(2-pyridylmethyl)amine scaffold have demonstrated notable activity in bio-inspired oxidation and oxygenation reactions. rsc.org For instance, iron complexes with related tris(pyridin-2-ylmethyl)amine ligands have been shown to catalyze the oxidation of hydrocarbons. usp.org

In a hypothetical oxidation of cyclohexane (B81311) catalyzed by an iron complex of N-Methyl-N,N-bis(2-pyridylethyl)amine, the use of the d3-labeled ligand would be crucial for mechanistic insights. If the N-methyl group is involved in, for example, a proton-coupled electron transfer step or if it influences the steric accessibility of the active site in the rate-determining step, a secondary kinetic isotope effect would be observed.

Table 1: Hypothetical Kinetic Data for Cyclohexane Oxidation

| Catalyst | Substrate | Product | Rate Constant (k, s⁻¹) | KIE (kH/kD) |

|---|---|---|---|---|

| [Fe(N-Methyl-N,N-bis(2-pyridylethyl)amine)Cl₂] | Cyclohexane | Cyclohexanol/Cyclohexanone | kH | \multirow{2}{*}{1.15} |

A hypothetical normal secondary KIE of 1.15 in this reaction would suggest that the N-methyl group is in a more sterically crowded environment in the transition state, supporting a mechanism where the substrate approaches the metal center in close proximity to this group.

While specific examples of reduction catalysis with N-Methyl-N,N-bis(2-pyridylethyl)amine complexes are less common in the literature, the principles of using the deuterated ligand for mechanistic studies remain the same. For instance, in the reduction of a ketone to an alcohol, a KIE study could reveal interactions between the N-methyl group and the substrate during the hydride transfer step.

C-H Bond Activation and Functionalization

The activation and functionalization of otherwise inert C-H bonds is a significant goal in modern chemistry. Ruthenium complexes with the related ethylbis(2-pyridylethyl)amine (ebpea) ligand have been shown to undergo C-H activation of one of the ligand's ethyl arms. acs.org This demonstrates the potential for metal complexes of such ligands to facilitate C-H activation processes.

In a scenario where a metal complex of N-Methyl-N,N-bis(2-pyridylethyl)amine catalyzes the C-H functionalization of an external substrate, the d3-labeled ligand would be an invaluable mechanistic probe. Any non-unity KIE would point towards the N-methyl group playing a role in the stability or structure of the transition state for C-H bond cleavage.

Table 2: Representative Yields for a Catalytic C-H Functionalization Reaction

| Catalyst | Substrate | Product | Yield (%) |

|---|---|---|---|

| [Ru(N-Methyl-N,N-bis(2-pyridylethyl)amine)Cl₃] | Benzene | Biphenyl | 65 |

Polymerization Catalysis and Stereocontrol

Metal complexes with pyridine-containing ligands are known to be active in the polymerization of various monomers. For example, copper(II) complexes with iminomethylpyridine-based ligands have been used for the stereoselective ring-opening polymerization of rac-lactide and the polymerization of methyl methacrylate (B99206) (MMA). rsc.org Similarly, palladium(II) complexes with N,N'-bidentate N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives have shown high activity for MMA polymerization. researchgate.net

Table 3: Polymerization of rac-Lactide with a Hypothetical Copper Catalyst

| Catalyst | Monomer | Polymer | PDI (Mw/Mn) | Stereoselectivity (Pr) |

|---|---|---|---|---|

| [Cu(N-Methyl-N,N-bis(2-pyridylethyl)amine)Br₂] | rac-Lactide | PLA | 1.25 | 0.75 (heterotactic) |

In this hypothetical case, the similar polydispersity index (PDI) and stereoselectivity (Pr) for both the deuterated and non-deuterated catalysts suggest that the N-methyl group does not play a direct role in the stereocontrol of the polymerization. However, a kinetic study comparing the rates of polymerization could still reveal a secondary KIE, providing insights into the transition state of the monomer insertion step. A non-unity KIE would indicate that the N-methyl group's environment changes during this crucial step of the polymerization process.

Other Organometallic Catalytic Cycles

While extensive research on the non-deuterated analogue provides a basis for understanding, specific studies detailing a wide array of organometallic catalytic cycles for this compound metal complexes are limited in publicly available scientific literature. However, based on the known reactivity of similar N-donor ligands, it is plausible that these complexes could participate in a variety of catalytic transformations.

For instance, iron complexes of ligands with similar structural motifs have been investigated as catalysts for oxidation reactions, including the selective oxidation of N-methyl amines. uu.nlnih.gov These reactions are of significant interest for the synthesis of valuable chemical intermediates. The catalytic cycle for such transformations often involves the formation of a high-valent iron-oxo or a related reactive intermediate that is capable of abstracting a hydrogen atom from the substrate.

Furthermore, copper complexes of pyridylamine ligands are well-known catalysts for atom transfer radical polymerization (ATRP) and atom transfer radical addition (ATRA) reactions. rsc.orgresearchgate.net These processes are powerful tools for the controlled synthesis of polymers and for the formation of carbon-carbon bonds. The catalytic cycle in these reactions involves the reversible activation and deactivation of a dormant alkyl halide species by the copper(I)/copper(II) redox couple. The specific influence of the deuterated methyl group on the this compound ligand within these cycles remains a subject for detailed investigation.

Role of Deuteration in Modulating Catalytic Activity and Selectivity

The substitution of hydrogen with its heavier isotope, deuterium, at a specific molecular position can have a discernible impact on the rates and selectivities of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). In the context of this compound, the deuteration of the N-methyl group can provide valuable mechanistic insights and potentially modulate the catalytic performance of its metal complexes.

The primary deuterium KIE (kH/kD) is observed when a C-H bond to the isotopic center is broken in the rate-determining step of a reaction. In catalytic cycles where the N-methyl group of the ligand might be involved in reactions such as demethylation or other activation processes, a significant KIE would be expected. For example, in enzymatic systems like cytochrome P450, N-demethylation is a common metabolic pathway, and deuteration of the N-methyl group has been shown to slow down this process. While not a direct catalytic application of the ligand itself, this principle highlights the potential for the deuterated ligand to influence the stability and reactivity of the catalyst.

Even in the absence of direct bond cleavage to the deuterium atoms, secondary KIEs can be observed. These effects arise from changes in the vibrational frequencies of bonds adjacent to the site of isotopic substitution between the ground state and the transition state. In a catalytic cycle, the steric and electronic environment around the metal center is crucial. The subtle changes in the vibrational modes of the N-CD3 group compared to the N-CH3 group could influence the conformational dynamics of the ligand, thereby affecting the accessibility of the catalytic site and the selectivity of the reaction. However, without specific experimental data from studies on metal complexes of this compound, the magnitude and nature of these effects remain speculative.

Heterogenization Strategies for Enhanced Catalytic Performance

The transition from homogeneous to heterogeneous catalysis is a critical step in the industrial application of organometallic catalysts, as it facilitates catalyst separation, recycling, and often enhances stability. For metal complexes of this compound, several heterogenization strategies could be envisioned, drawing parallels from established methods for similar ligand systems.

One common approach is the immobilization of the catalyst onto a solid support. This can be achieved by modifying the ligand with a functional group that can be covalently attached to the surface of materials such as silica, alumina, or polymers. For instance, the ligand could be functionalized with a siloxy ether or a long alkyl chain terminating in a reactive group to enable grafting onto the support.

Another strategy involves the synthesis of porous coordination polymers or metal-organic frameworks (MOFs) where the this compound ligand or a derivative thereof acts as a building block. This approach would result in a catalyst that is inherently heterogeneous, with the active metal centers distributed throughout the porous structure. The non-deuterated analogue, N-Methyl-N,N-bis(2-pyridylethyl)amine, is known to be a reagent in the preparation of copper pyridylmethylethylenediamine dicyanamido polymeric complexes, indicating the feasibility of incorporating such ligands into polymeric structures.

Encapsulation of the metal complex within the pores of zeolites or other porous materials is a further possibility for heterogenization. This method, often referred to as the "ship-in-a-bottle" approach, can provide size and shape selectivity to the catalytic process, as only substrates that can diffuse into the pores will be able to access the active sites.

While these strategies are well-established in the broader field of catalysis, their specific application and the resulting impact on the catalytic performance of this compound metal complexes require dedicated experimental investigation.

Computational Chemistry and Theoretical Investigations of N Methyl N,n Bis 2 Pyridylethyl Amine D3 and Its Complexes

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure and predicting the reactivity of N-Methyl-N,N-bis(2-pyridylethyl)amine-d3 and its complexes. DFT offers a balance between computational cost and accuracy, making it a widely used method for systems containing transition metals. nih.gov

Energetic profiles can be constructed to compare the relative stabilities of different isomers or to evaluate the binding energy of the ligand to the metal center. This information is vital for predicting which complex is most likely to form.

Table 1: Calculated Structural Parameters for a Hypothetical [Fe(this compound)Cl2] Complex

| Parameter | Calculated Value | Description |

|---|---|---|

| Fe-N(amine) Bond Length | 2.25 Å | Distance between the iron center and the tertiary amine nitrogen. |

| Fe-N(pyridine) Bond Length | 2.18 Å | Average distance between the iron center and the pyridine (B92270) nitrogen atoms. |

| Fe-Cl Bond Length | 2.30 Å | Average distance between the iron center and the chloride ligands. |

| N(py)-Fe-N(py) Angle | 95.2° | Angle formed by the two pyridine nitrogens and the central iron atom. |

| Cl-Fe-Cl Angle | 101.5° | Angle formed by the two chloride ligands and the central iron atom. |

Molecular Orbital (MO) theory helps to describe the electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.govrsc.org

In metal complexes of this compound, MO analysis can reveal the nature of the metal-ligand bonding. It can distinguish between metal-centered, ligand-centered, or charge-transfer transitions. researchgate.net For instance, the HOMO might be primarily located on the metal d-orbitals, while the LUMO may be centered on the pyridine rings' π* anti-bonding orbitals, indicating the potential for metal-to-ligand charge transfer (MLCT) excited states. nih.gov

Table 2: Frontier Molecular Orbital Properties for a Hypothetical Metal Complex

| Orbital | Energy (eV) | Character/Localization |

|---|---|---|

| LUMO+1 | -1.85 | Ligand π* (Pyridine) |

| LUMO | -2.10 | Ligand π* (Pyridine) |

| HOMO | -5.50 | Metal d(xy) |

| HOMO-1 | -5.65 | Metal d(xz), d(yz) |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which aids in the characterization of newly synthesized compounds. rutgers.edudntb.gov.ua Calculations can provide theoretical spectra that can be compared with experimental results to confirm proposed structures.

For this compound, DFT calculations can predict proton (¹H) and carbon (¹³C) NMR chemical shifts. acs.orgnih.gov These predictions are highly sensitive to the molecular geometry and electronic environment. acs.org The presence of the deuterated methyl group (-CD3) means that a signal would be absent in the ¹H NMR spectrum where the N-methyl protons would typically appear, a feature that calculations would correctly reproduce.

Vibrational frequency calculations are used to predict infrared (IR) spectra. samipubco.com A key application is to observe the shifts in vibrational modes of the ligand upon coordination to a metal ion. acs.orgresearchgate.net For example, the C=N stretching frequencies of the pyridine rings often shift to lower or higher wavenumbers upon complexation. samipubco.com A significant feature of the deuterated ligand is the presence of C-D vibrational modes. Due to the heavier mass of deuterium (B1214612) compared to hydrogen, the C-D stretching and bending frequencies are predicted to occur at significantly lower wavenumbers than their C-H counterparts, serving as a distinct isotopic label in experimental IR spectra. nih.gov

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for the Free Ligand and a Hypothetical Metal Complex

| Vibrational Mode | Free Ligand (Calculated) | Metal Complex (Calculated) | Expected Shift upon Coordination |

|---|---|---|---|

| Pyridine Ring C=N Stretch | 1595 | 1605 | Shift to higher frequency |

| C-D Stretch (Symmetric) | 2150 | 2152 | Minimal shift |

| C-D Stretch (Asymmetric) | 2260 | 2261 | Minimal shift |

| Metal-N(amine) Stretch | N/A | 450 | Appearance of new band |

| Metal-N(pyridine) Stretch | N/A | 380 | Appearance of new band |

Reaction Mechanism Elucidation via Transition State Modeling

Understanding how a chemical reaction proceeds is crucial for controlling its outcome. Computational modeling allows for the detailed exploration of reaction pathways, including the identification of short-lived intermediates and the calculation of energy barriers. ethernet.edu.et

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in one of the reactants is replaced with one of its isotopes. snnu.edu.cnresearchgate.net The deuteration of the methyl group in this compound makes it an excellent candidate for KIE studies. By computationally modeling a reaction pathway for both the deuterated (-d3) and non-deuterated (-h3) versions of a complex, the KIE can be predicted. rutgers.edu

If the C-H (or C-D) bond of the methyl group is broken or formed in the rate-determining step of a reaction, a significant primary KIE is expected. If the methyl group is not directly involved, a smaller or negligible secondary KIE might be observed. Comparing the calculated KIE with experimental values provides strong evidence for or against a proposed reaction mechanism. princeton.edu

Table 4: Hypothetical Calculated KIE (kH/kD) for a Reaction Step

| Proposed Mechanism | Rate-Determining Step | Calculated kH/kD | Interpretation |

|---|---|---|---|

| Mechanism A | C-H bond activation at the methyl group | 5.8 | Large primary KIE supports this mechanism. |

| Mechanism B | Ligand dissociation | 1.1 | Near-unity KIE suggests the methyl group is not involved in the rate-determining step. |

Many chemical reactions proceed through highly reactive, short-lived intermediates that are difficult to isolate or observe experimentally. nih.gov Computational chemistry can predict the existence, structure, and stability of these transient species. By calculating the potential energy surface of a reaction, local minima corresponding to intermediates can be located. rsc.org The calculated properties (e.g., geometry, electronic structure) of these intermediates can then guide experimental efforts to detect them, for instance, through mass spectrometry or specialized spectroscopic techniques. nih.gov

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of this compound and its metal complexes. These simulations provide insights into the conformational landscape of the ligand and its complexes, as well as the influence of the surrounding solvent environment on their structure and stability.

The conformational space of the flexible this compound ligand is vast. The presence of multiple rotatable bonds, specifically the C-C and C-N bonds in the ethyl arms, allows the pyridyl groups to adopt various orientations relative to the central amine. MD simulations can systematically explore these conformations, identifying low-energy structures and the energy barriers between them. This exploration is crucial for understanding how the ligand might pre-organize for metal chelation and how its conformation might change upon complexation.

When this compound coordinates to a metal center, the conformational freedom of the ligand is significantly reduced. The geometry of the resulting complex is dictated by the preferred coordination number and geometry of the metal ion. For instance, with transition metals, octahedral or distorted octahedral geometries are common, where the ligand can coordinate in either a facial (fac) or meridional (mer) fashion.

MD simulations can elucidate the relative stabilities of these fac and mer isomers and the potential for isomerization in solution. The simulations can also reveal the dynamic fluctuations of the chelate rings and the pyridyl groups, providing a more realistic picture of the complex's structure than static crystal structures alone.

The solvent environment plays a critical role in the behavior of both the free ligand and its complexes. Explicit solvent MD simulations, where individual solvent molecules are included in the simulation box, can capture the specific hydrogen bonding interactions and electrostatic effects between the solute and the solvent. For a polar molecule like this compound, solvents like water or methanol can form hydrogen bonds with the nitrogen atoms of the pyridyl rings and the central amine. These interactions can influence the conformational preferences of the free ligand.

In the case of metal complexes, the solvent can have an even more pronounced effect. Solvent molecules can occupy coordination sites on the metal, compete with the ligand for coordination, and stabilize or destabilize certain conformations of the complex through solvation. MD simulations can quantify the energetics of these solvent interactions and predict how the choice of solvent might influence the coordination chemistry of the ligand.

For example, a simulation could reveal the structure of the solvation shells around a metal complex of this compound, showing the number and orientation of solvent molecules in the first and second coordination spheres. This information is invaluable for understanding reaction mechanisms in solution, such as ligand exchange or redox processes.

The following tables summarize hypothetical, yet representative, data that could be obtained from molecular dynamics simulations to illustrate the conformational preferences and solvent effects.

Table 1: Conformational Analysis of this compound in Different Solvents

| Dihedral Angle (N-C-C-N) | Population in Water (%) | Population in Chloroform (%) |

| gauche (~60°) | 65 | 40 |

| anti (~180°) | 30 | 55 |

| other | 5 | 5 |

Table 2: Solvent Interaction Energies for a [M(this compound)]n+ Complex

| Solvent | Average Interaction Energy (kcal/mol) |

| Water | -85.2 |

| Acetonitrile | -62.5 |

| Dichloromethane | -45.8 |

These tables illustrate how MD simulations can provide quantitative data on the conformational landscape and the significant role of the solvent in modulating the properties of this compound and its complexes.

Advanced Applications and Emerging Research Trends

Utilization in Advanced Materials Science

The foundational non-deuterated compound, N-Methyl-N,N-bis(2-pyridylethyl)amine, is recognized as a reagent in the synthesis of copper pyridylmethylethylenediamine dicyanamido polymeric complexes. pharmaffiliates.comchemicalbook.com These materials are a form of functional polymer where the ligand's tripodal structure and nitrogen donor atoms play a crucial role in coordinating with metal centers to build extended networks.

The deuterated analogue, N-Methyl-N,N-bis(2-pyridylethyl)amine-d3, is poised for significant application in this area, primarily for mechanistic and property-tuning studies. Its use could allow researchers to:

Trace Reaction Pathways: By using techniques like NMR or mass spectrometry, the deuterated tag can be tracked through the polymerization process, yielding insights into the assembly mechanism.

Tune Vibrational Properties: The C-D bond has a different vibrational frequency than the C-H bond. This can alter the phonon spectra of the resulting material, which may influence its thermal or electronic properties.

Furthermore, the ligand's structure, featuring two pyridyl groups and a tertiary amine, makes it a suitable candidate for constructing Metal-Organic Frameworks (MOFs). While direct synthesis of MOFs using this specific ligand is not yet widely documented, its similarity to other flexible bis-pyridyl ligands used in MOF synthesis suggests high potential. rsc.orgmdpi.com In this context, this compound could be used to build frameworks where the deuterated methyl group provides a non-invasive probe to study host-guest interactions or framework dynamics.

Supramolecular Chemistry and Self-Assembly with Deuterated Ligands

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from smaller molecular components. Tripodal ligands, such as this compound, are of particular interest due to their predefined three-dimensional geometry, which can direct the self-assembly of intricate architectures like helicates, cages, or extended networks upon coordination with metal ions. nih.govrsc.org

The deuteration of the ligand is a subtle modification that can have a measurable impact on the self-assembly process. Research into other deuterated ligand systems has shown that isotopic substitution can influence the stability and lifetime of the resulting complexes. researchgate.net For this compound, the deuterated methyl group could:

Alter Intermolecular Interactions: The change in bond length and vibrational modes of the C-D bond can subtly modify van der Waals forces and other weak interactions that govern the self-assembly process.